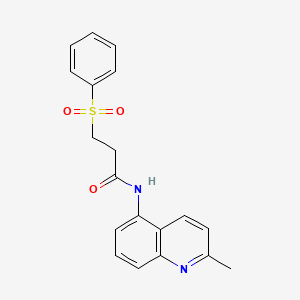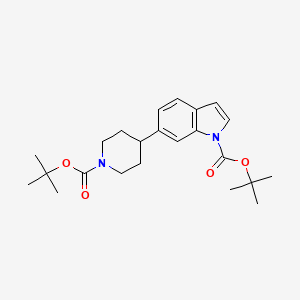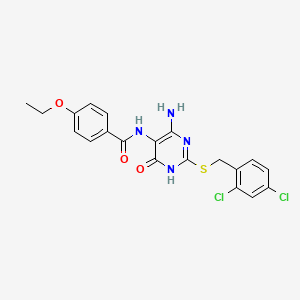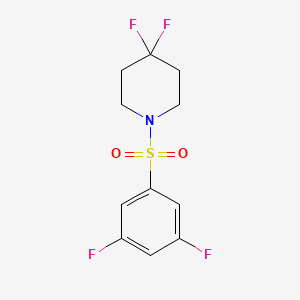
N-(2-methylquinolin-5-yl)-3-(phenylsulfonyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylquinolin-5-yl)-3-(phenylsulfonyl)propanamide, also known as MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 365.47 g/mol.
Wissenschaftliche Forschungsanwendungen
Inhibitory Effects on Aldo-Keto Reductase (AKR) 1C3
N-(2-methylquinolin-5-yl)-3-(phenylsulfonyl)propanamide, due to its structural similarity to compounds discussed, may show promise as an inhibitor of AKR1C3, a target in hormonal and hormonal independent malignancies. AKR1C3 inhibitors have been explored for their potential advantages over existing therapeutics in the treatment of castration-resistant prostate cancer, breast cancer, and acute myeloid leukemia. The quest for potent and selective AKR1C3 inhibitors has led to the exploration of various chemical classes, including N-phenylsulfonyl-indoles and others, demonstrating efficacy in cell-based and xenograft models and hinting at clinical utility (Penning, 2017).
Advanced Drug Delivery Systems
Research on this compound may extend into the development of advanced drug delivery systems to enhance its bioavailability and therapeutic efficacy. This includes exploring polymeric and lipidic nanocarriers for oral bioavailability improvement and increased in vitro and in vivo efficacy across various pathologies. Encapsulation in nanocarriers could potentially overcome poor physicochemical properties, such as photo-instability, that limit clinical applications of therapeutically promising molecules (Rathore et al., 2020).
Antitubercular Activity
Another significant area of research is the antitubercular activity of compounds structurally related to this compound. Modifications of isoniazid (INH) structure to include N-substituted 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-amine derivatives have shown promising in vitro anti-tubercular activity against various Mycobacterium species. This highlights the potential for this compound and its derivatives in contributing to the development of new anti-tubercular agents, particularly against INH-resistant strains (Asif, 2014).
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-N-(2-methylquinolin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-14-10-11-16-17(20-14)8-5-9-18(16)21-19(22)12-13-25(23,24)15-6-3-2-4-7-15/h2-11H,12-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBMLIHFSZYBQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2810466.png)
![[4-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] furan-2-carboxylate](/img/structure/B2810467.png)
![ethyl 2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2810470.png)
![1-((3-Bromophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2810471.png)
![Tert-butyl N-[2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-1-phenylethyl]-N-methylcarbamate](/img/structure/B2810475.png)
![6-(1,3-benzodioxol-5-yl)-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyridazin-3-one](/img/structure/B2810476.png)
![N-(2,4-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2810477.png)
![1-(3,4-dimethylphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2810478.png)


![N-[3-Oxo-3-[3-oxo-2-[2-(trifluoromethyl)phenyl]piperazin-1-yl]propyl]prop-2-enamide](/img/structure/B2810482.png)
